2-Amino-N-isobutylacetamide hydrochloride

Description

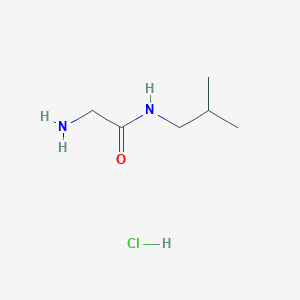

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-(2-methylpropyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(2)4-8-6(9)3-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGQYMMDVUJKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactions Involving 2 Amino N Isobutylacetamide Hydrochloride

Elucidation of Reaction Pathways in Complex Synthetic Transformations

The synthesis of 2-Amino-N-isobutylacetamide hydrochloride can be approached through several established reaction pathways common in amide synthesis. A prevalent method involves the nucleophilic substitution reaction between a 2-haloacetamide, such as 2-chloro-N-isobutylacetamide, and ammonia (B1221849). In this pathway, the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the displacement of the halide ion and the formation of the primary amine. The final step involves the protonation of the newly formed amino group with hydrochloric acid to yield the hydrochloride salt.

Alternatively, the synthesis can be achieved via the amidation of a glycine (B1666218) derivative with isobutylamine (B53898). This reaction typically requires the activation of the carboxylic acid group of glycine, often by converting it into an acid chloride or by using a coupling agent. The isobutylamine then acts as a nucleophile, attacking the activated carbonyl carbon to form the amide bond. Subsequent deprotection of the amino group (if a protecting group was used for the glycine) and treatment with hydrochloric acid affords the final product. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction.

| Synthetic Pathway | Reactants | Key Intermediates | Reaction Type |

| Nucleophilic Substitution | 2-halo-N-isobutylacetamide, Ammonia | None | Nucleophilic Acyl Substitution |

| Amidation | Glycine derivative, Isobutylamine | Activated Glycine (e.g., acid chloride) | Amide Coupling |

Studies on Decomposition Mechanisms and Chemical Stability under Controlled Conditions

The chemical stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing agents. Thermogravimetric analysis (TGA) of structurally similar compounds suggests that thermal decomposition likely proceeds through the cleavage of the amide bond or the C-N bond of the isobutyl group. At elevated temperatures, the compound is expected to decompose, potentially yielding isobutylamine, ammonia, and various fragmentation products from the acetamide (B32628) backbone. The presence of the hydrochloride salt may influence the decomposition temperature and pathway compared to the free base.

The stability of the compound in solution is highly dependent on the pH. In acidic conditions, the primary amino group is protonated, which generally increases its stability by preventing it from participating in nucleophilic reactions. However, extremely low pH, in conjunction with high temperatures, can promote hydrolysis of the amide bond, leading to the formation of glycine and isobutylamine. Conversely, in neutral to alkaline conditions, the deprotonated amino group is more nucleophilic and can participate in intramolecular or intermolecular reactions, potentially leading to degradation or polymerization products. Oxidative degradation can also occur, particularly at the amino group, in the presence of strong oxidizing agents.

| Condition | Potential Decomposition Pathway | Major Decomposition Products |

| High Temperature | Amide bond cleavage, C-N bond scission | Isobutylamine, Ammonia, Glycine derivatives |

| Low pH (Acidic) | Amide hydrolysis | Glycine, Isobutylamine |

| High pH (Alkaline) | Nucleophilic attack by free amine | Oligomers, Cyclization products |

| Oxidative Stress | Oxidation of the amino group | Various oxidized species |

Analysis of Protonation State and Counter-Ion Effects (Hydrochloride) on Molecular Reactivity

The protonation state of the primary amino group in this compound is a critical determinant of its chemical reactivity. In its hydrochloride salt form, the amino group exists predominantly in its protonated, ammonium (B1175870) state (-NH3+). This protonation significantly reduces the nucleophilicity of the nitrogen atom, thereby inhibiting its participation in reactions where it would typically act as a nucleophile, such as acylation or alkylation.

| Parameter | Effect on 2-Amino-N-isobutylacetamide | Impact on Reactivity |

| Protonation (-NH3+) | Reduces nucleophilicity of the nitrogen atom. | Inhibits nucleophilic reactions at the amino group. |

| Increases solubility in polar solvents. | Can alter reaction kinetics in solution. | |

| Chloride Counter-Ion | Forms ion pairs in non-polar solvents. | Can introduce steric hindrance. |

| Contributes to the ionic strength of the solution. | May influence reaction rates. |

Examination of Catalytic Effects in Synthetic Processes

Currently, there is a lack of scientific literature describing the use of this compound as a catalyst in synthetic processes. While the molecule possesses functional groups (amine and amide) that can, in principle, participate in catalysis (e.g., as a general base or through hydrogen bonding), its primary role in reported chemical literature is as a building block or intermediate in the synthesis of more complex molecules. The protonated amino group in the hydrochloride salt form is not catalytically active as a base. While it is conceivable that the compound could act as a phase-transfer catalyst or participate in organocatalysis under specific conditions (likely in its free base form), such applications have not been documented. Research into the catalytic potential of this and related amino amides could be a future area of investigation.

Computational Chemistry and Advanced Theoretical Studies of 2 Amino N Isobutylacetamide Hydrochloride

Quantum Chemical Approaches to Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of a molecule governed by its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) approaches allow for the detailed calculation of molecular geometries, electronic properties, and reactivity descriptors.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For 2-Amino-N-isobutylacetamide hydrochloride, DFT calculations are used to predict a wide range of properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p) to accurately model the molecule's geometry and electronic distribution. researchgate.net

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles. nih.gov

Vibrational Frequencies: Calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Electronic Properties: DFT provides values for the dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding intermolecular interactions. ajchem-a.com

Natural Bond Orbital (NBO) Analysis: NBO analysis reveals details about charge distribution, hybridization, and the nature of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.govresearchgate.net

Interactive Table: Representative DFT-Calculated Parameters for an Acetamide (B32628) Derivative

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Description |

| Total Energy | -441.5 Hartree | The total electronic energy of the optimized molecule in the gas phase. |

| Dipole Moment | 3.85 Debye | A measure of the molecule's overall polarity, influencing solubility and intermolecular forces. |

| C=O Bond Length | 1.23 Å | The calculated distance between the carbonyl carbon and oxygen atoms. |

| N-H Bond Length | 1.01 Å | The calculated distance between an amide nitrogen and its hydrogen atom. |

| C-N-C Bond Angle | 121.5° | The angle around the central amide nitrogen, indicating its planarity. |

While DFT is widely used, high-level ab initio methods offer a pathway to even greater accuracy, albeit at a significantly higher computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are based on solving the Schrödinger equation with fewer approximations than DFT. researchgate.net

For a molecule like this compound, these methods are particularly useful for:

Benchmark Calculations: High-accuracy energy and geometry calculations from methods like CCSD(T) can serve as a "gold standard" to validate the results obtained from more cost-effective DFT functionals. nih.gov

Investigating Weak Interactions: Ab initio methods excel at describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the conformational preferences and crystal packing of the molecule.

Excited State Properties: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can be employed to study electronic excited states, predicting properties relevant to UV-Vis spectroscopy.

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify stationary points corresponding to reactants, products, and, most importantly, transition states. nih.gov

For 2-Amino-N-isobutylacetamide, this could involve modeling reactions such as hydrolysis of the amide bond or N-acylation. The process involves:

Locating the Transition State (TS): Algorithms are used to find the first-order saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the Energy Barrier (Activation Energy): The energy difference between the transition state and the reactants determines the activation energy (ΔE‡), a key factor controlling the reaction rate. Reactions with lower energy barriers proceed more rapidly. For acyl transfer reactions, which are relevant to amide-containing molecules, transition states often involve five or six-membered rings. nih.gov

Interactive Table: Hypothetical Energy Barriers for a Reaction Involving an Acetamide Moiety

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials at their energy minimum. |

| 2 | Transition State 1 | +15.2 | The energy barrier for the formation of a tetrahedral intermediate. |

| 3 | Intermediate | -5.8 | A short-lived intermediate species. |

| 4 | Transition State 2 | +8.5 | The energy barrier for the breakdown of the intermediate to products. |

| 5 | Products | -12.1 | Final products at their energy minimum. |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates high kinetic stability.

For this compound, FMO analysis can identify the likely sites for nucleophilic and electrophilic attack and provide a quantitative measure of its chemical reactivity. ajchem-a.com

Molecular Mechanics and Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics provides high-accuracy data on electronic structure, it is computationally intensive. For exploring the vast number of possible molecular arrangements (conformations) or simulating the behavior of molecules over time, molecular mechanics and dynamics are the preferred methods.

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different spatial arrangements of the atoms and determine their relative stabilities. nih.gov

This is typically achieved using:

Molecular Mechanics (MM): This method uses classical physics-based force fields (e.g., AMBER, CHARMM, OPLS) to calculate the potential energy of a molecule as a function of its geometry. fu-berlin.de By systematically rotating bonds and minimizing the energy, it is possible to locate various stable conformers (energetic minima) and the transition states that separate them.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a dynamic view of its behavior. nih.gov These simulations allow the molecule to explore its conformational space naturally, revealing the most populated (lowest energy) conformations and the pathways for transitioning between them.

The results of such analyses are crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.

Interactive Table: Representative Conformational Energy Profile

| Conformer ID | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) | Description |

| 1 | 178.5° | 0.00 | 75.1 | The most stable, extended conformer (global minimum). |

| 2 | -65.2° | 1.15 | 13.5 | A higher-energy, gauche conformer. |

| 3 | 70.1° | 1.25 | 11.4 | Another gauche conformer, slightly less stable than Conformer 2. |

Modeling of Intermolecular Interactions and Binding Affinities

Understanding how this compound interacts with biological macromolecules, such as receptors or enzymes, is fundamental to elucidating its mechanism of action. Computational modeling provides powerful tools to predict and analyze these interactions and estimate binding affinities. A variety of computational approaches, ranging from molecular docking to more rigorous free-energy calculations, are employed for this purpose. nih.gov

Molecular docking simulations can predict the preferred orientation of the molecule when it binds to a target protein. These models provide insights into the specific intermolecular interactions, such as:

Hydrogen Bonding: The primary amine and the amide group's N-H and C=O moieties are potent hydrogen bond donors and acceptors.

Electrostatic Interactions: The positive charge on the protonated amine group (in the hydrochloride salt) can form strong electrostatic interactions or salt bridges with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket.

Van der Waals and Hydrophobic Interactions: The non-polar isobutyl group can engage in favorable hydrophobic interactions with non-polar residues of the target protein.

Following docking, more advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to calculate the binding free energy, offering a quantitative prediction of binding affinity. nih.gov These methods provide a more detailed and accurate estimation by considering factors like solvation effects and conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For a class of compounds like derivatives of 2-Amino-N-isobutylacetamide, QSAR can guide the design of new analogues with improved potency and selectivity. researchgate.net

Calculation and Application of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. semanticscholar.org For acetamide derivatives, a wide range of descriptors can be calculated to capture the physicochemical properties relevant to their biological activity. researchgate.net These descriptors fall into several categories:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: These quantify features related to the electron distribution, such as partial charges, electronegativities, and polarizability. An example is the SssNHE-index, which relates to the electrotopological state of nitrogen atoms. researchgate.net

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these provide precise information on electronic properties.

Hydrophobicity Descriptors: SlogP, an octanol-water partition coefficient, is a key descriptor for a molecule's hydrophobicity, which influences its ability to cross cell membranes. researchgate.net

The selection of relevant descriptors is a critical step in building a robust QSAR model. Techniques like genetic function approximation (GFA) can be used to identify the subset of descriptors that best correlates with the observed biological activity. semanticscholar.org

| Descriptor Type | Example Descriptor | Information Encoded | Potential Relevance for 2-Amino-N-isobutylacetamide |

| Electronic | SssNHE-index | Electrotopological state of nitrogen atoms | Describes the electronic environment of the amine and amide nitrogens, crucial for receptor interaction. |

| Hydrophobicity | SlogP | Octanol-water partition coefficient | Relates to the compound's ability to permeate biological membranes and engage in hydrophobic interactions. |

| Topological | T_O_N_1 | Count of oxygen and nitrogen atoms separated by one bond | Quantifies structural motifs involving heteroatoms that are often key to binding. |

| Steric | Molecular Weight | Mass of the molecule | General size descriptor, influencing fit within a binding pocket. |

Development of Predictive Models for Structure-Reactivity Correlations

Once relevant descriptors are selected, a mathematical model is developed to correlate them with the biological activity. For series of related acetamide compounds, multiple linear regression (MLR) is a common method used to create a linear equation that predicts activity. researchgate.net More complex, non-linear methods like artificial neural networks (ANN) can also be employed. semanticscholar.org

A successful QSAR model must be statistically robust and have good predictive power. This is assessed using several statistical metrics: researchgate.net

Correlation Coefficient (r²): Measures the goodness of fit for the training data.

Cross-validated Correlation Coefficient (q²): Assesses the model's internal predictability through techniques like leave-one-out cross-validation.

Predictive Correlation Coefficient (pred_r²): Evaluates the model's ability to predict the activity of an external set of compounds not used in model training.

For instance, a 2D-QSAR model developed for a series of 2-phenoxy-N-phenylacetamide derivatives achieved a high correlation coefficient (r² = 0.9469), internal predictability (q² = 0.8933), and external predictive ability (pred_r² = 0.7128), demonstrating the utility of this approach. researchgate.net Such validated models serve as powerful tools to virtually screen and prioritize new derivatives of 2-Amino-N-isobutylacetamide for synthesis and testing, thereby accelerating the drug discovery process.

Development of Advanced Computational Methodologies for Amide-Containing Systems

The study of amide-containing systems, central to both chemistry and biology, benefits immensely from the continuous development of advanced computational methods. Modern strategies often integrate multiple techniques to achieve higher accuracy and predictive power. For example, methodologies that combine experimental data from polarized Raman spectroscopy with computational tools like molecular dynamics (MD) simulations and density functional theory (DFT) can provide high-resolution structural information. acs.org The future of this field points towards greater integration of machine learning to enhance the speed and accuracy of these complex calculations, especially in interpreting weak intermolecular interactions and improving the efficiency of DFT calculations. acs.org

Application of Machine Learning and Artificial Intelligence in Chemical Reaction Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the prediction of chemical reactions, particularly for crucial transformations like amide bond synthesis. aiche.org Researchers are developing ML models trained on datasets of chemical reactions to predict outcomes like reaction yield or to recommend optimal reaction conditions (catalysts, solvents, temperature). pku.edu.cnnih.gov

These models use molecular descriptors derived from quantum chemical calculations or fingerprint representations of the reactants and reagents as input features. pku.edu.cnnih.gov Algorithms such as random forests have demonstrated outstanding performance, achieving high predictive accuracy (R² > 0.95) even with relatively small, high-quality experimental datasets. pku.edu.cn

Absence of Specific Research on Quantum Computational Models for this compound

A comprehensive search of scientific literature and computational chemistry databases has revealed no specific studies on the application of quantum computational models for simulating the chemical processes of this compound. While the field of quantum computing is advancing rapidly and showing promise for the simulation of chemical dynamics and reactions, research has not yet been published that specifically applies these advanced theoretical methods to this particular compound. arxiv.orgresearchgate.netarxiv.orguq.edu.au

Quantum simulations are an emerging area of research with the potential to revolutionize computational chemistry by providing highly accurate solutions to complex quantum mechanical problems that are intractable for classical computers. arxiv.orguq.edu.au These methods are being developed to study various chemical phenomena, such as reaction kinetics, molecular dynamics, and the prediction of chemical properties with unprecedented accuracy. researchgate.netarxiv.org However, the application of these cutting-edge techniques is still in its early stages and has so far been focused on smaller, more fundamental molecules or on the development of general algorithms. researchgate.netarxiv.org

Consequently, there are no detailed research findings, data tables, or specific quantum computational models to report for this compound at this time. The scientific community has not yet extended the application of these novel computational methods to this molecule. Therefore, the exploration of its chemical processes through quantum computation remains a potential area for future research.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Amino N Isobutylacetamide Hydrochloride

Chromatographic Method Development and Validation for Analysis

Chromatographic techniques are central to the analytical workflow for 2-Amino-N-isobutylacetamide hydrochloride, providing robust methods for separation, quantification, and purity assessment. Development and validation of these methods are performed in accordance with stringent guidelines to ensure they are reliable and reproducible. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering excellent separation and quantification capabilities. sielc.comsielc.com The development of an RP-HPLC method involves the systematic optimization of several parameters to achieve the desired separation of the main compound from any impurities.

A typical method employs a C18 stationary phase, which provides effective retention for the moderately polar analyte. The mobile phase composition is a critical factor, generally consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile. sielc.comsielc.com The buffer, such as phosphate (B84403) or acetate (B1210297), helps to control the pH and ensure consistent ionization of the amino group, leading to reproducible retention times. For methods intended to be compatible with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate are used. sielc.com Method validation is performed to demonstrate linearity, accuracy, precision, and robustness, confirming its suitability for routine quality control. researchgate.netnih.gov

Table 1: Illustrative HPLC Operating Conditions

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation and Impurity Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher efficiency, and significantly shorter analysis times. sielc.com These characteristics make UHPLC an ideal technique for detailed impurity profiling, where the separation of structurally similar, co-eluting impurities is critical. nih.gov The enhanced sensitivity of UHPLC systems also allows for the detection and quantification of trace-level impurities that might be missed by standard HPLC methods. The principles of method development for UHPLC are similar to those for HPLC but are adapted to the higher pressures and faster flow rates of the UHPLC system.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, the assessment of its enantiomeric purity is a critical quality attribute. Chiral chromatography is the most effective method for separating and quantifying the individual enantiomers. nih.govyakhak.org This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including amino acid derivatives. nih.gov The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). In some cases, pre-column derivatization of the analyte with a chiral or UV-active agent is performed to improve the separation and enhance detection sensitivity. researchgate.netresearchgate.net The method is validated to accurately quantify the undesired enantiomer, often at very low levels. yakhak.org

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. researchgate.net A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of the molecule's constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, HMBC) for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. core.ac.uk A suite of 1D and 2D NMR experiments is used to assemble the complete molecular structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For this compound, distinct signals would be expected for the protons of the isobutyl group (methine and methyl protons), the methylene (B1212753) protons of the acetamide (B32628) backbone, and the exchangeable protons of the amino and amide groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., alkyl, methylene, carbonyl). This allows for the identification of the carbonyl carbon of the amide, the two methylene carbons, and the carbons of the isobutyl group.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing proton-proton connectivities, for instance, confirming the structure of the isobutyl group by showing the correlation between the methine proton and the adjacent methyl and methylene protons. core.ac.uk

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over two or three bonds) between protons and carbons. core.ac.uknih.gov It is crucial for assembling the molecular fragments. For example, an HMBC experiment would show correlations between the protons of the isobutyl group and the amide carbonyl carbon, unequivocally linking the side chain to the acetamide core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in ppm)

| Atom Position | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |

|---|---|---|

| Carbonyl (C=O) | - | ~170 |

| Methylene (-CH₂-NH₂) | ~3.8 | ~45 |

| Methylene (-CH₂-NH-) | ~3.1 | ~48 |

| Methine (-CH-) | ~1.8 | ~28 |

Mass Spectrometry (MS, MS/MS, HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights through fragmentation analysis.

MS (Mass Spectrometry): Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. In positive ion mode, it would readily generate the protonated molecular ion [M+H]⁺, allowing for the confirmation of the compound's molecular weight (Expected m/z for C₆H₁₅N₂O⁺: ~131.12).

MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would likely include the neutral loss of the isobutyl group, cleavage of the amide bond, and loss of ammonia (B1221849) from the N-terminus. nih.govresearchgate.net

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, providing definitive confirmation of the chemical formula and lending further confidence to the structural assignment. nist.gov

Table 3: Predicted HRMS Fragmentation Data for [M+H]⁺ Ion

| m/z (Predicted) | Formula | Description |

|---|---|---|

| 131.1230 | [C₆H₁₅N₂O]⁺ | Protonated Parent Molecule |

| 114.0968 | [C₆H₁₂N₂]⁺ | Loss of H₂O |

| 74.0600 | [C₃H₈NO]⁺ | Cleavage of C-N bond of isobutyl group |

Orthogonal Analytical Approaches for Comprehensive Characterization and Validation

The comprehensive characterization and validation of pharmaceutical compounds, such as this compound, necessitate a robust analytical strategy to ensure a thorough understanding of the molecule's identity, purity, and stability. Relying on a single analytical technique is often insufficient to fully elucidate all critical quality attributes. Therefore, the implementation of orthogonal analytical approaches is paramount. Orthogonal methods are distinct analytical techniques that measure the same or similar attributes through different principles of separation and/or detection. sigmaaldrich.com This approach provides a more holistic view of the sample and increases confidence in the analytical results by mitigating the inherent biases of any single method.

The validation of these analytical procedures is performed in accordance with the International Council on Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated, including specificity, linearity, accuracy, precision, and robustness, to ensure the method is suitable for its intended purpose. americanpharmaceuticalreview.comuobasrah.edu.iq

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for the simultaneous determination of the main compound (assay) and its potential organic impurities (purity).

The method's specificity is established by demonstrating that the peak corresponding to this compound is free from interference from process-related impurities and degradation products. This is often achieved by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to ensure that all potential degradants are well-resolved from the main peak.

The validation of the HPLC method would include assessments of linearity, precision (repeatability and intermediate precision), and accuracy over a specified range of concentrations, as stipulated by ICH guidelines. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Condition / Result |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Validation Summary | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.01% |

| LOQ | 0.03% |

Quantitative NMR (qNMR) as an Orthogonal Assay Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as an excellent orthogonal method for the assay of this compound. nih.govacs.org Unlike HPLC, which relies on the comparison of a chromatographic peak area to that of a reference standard, qNMR is a primary ratio method. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard, a direct and highly accurate quantification of the analyte can be achieved without the need for a specific reference standard of the analyte itself.

For this compound, a well-resolved proton signal, for instance, the methylene protons adjacent to the amino group, can be selected for quantification against a suitable internal standard like maleic acid.

Table 2: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | s | 2H | -CH₂-NH₂ |

| ~3.1 | t | 2H | -NH-CH₂- |

| ~1.8 | m | 1H | -CH-(CH₃)₂ |

| ~0.9 | d | 6H | -CH-(CH₃)₂ |

The combination of HPLC and qNMR provides a high degree of confidence in the assigned purity and potency of the compound. A good agreement between the assay values obtained from these two orthogonal techniques strongly indicates the absence of significant impurities that may co-elute with the main peak in HPLC or have overlapping signals in qNMR.

Titrimetric Analysis for Salt Content and as a Confirmatory Assay

As this compound is a salt, an argentometric titration can be employed to determine the chloride content. This method provides an orthogonal confirmation of the salt form and its stoichiometry. Furthermore, a non-aqueous acid-base titration can be used as a simple and rapid orthogonal assay method. The primary amine group of the molecule can be titrated with a standardized acid, such as perchloric acid in glacial acetic acid.

Table 3: Comparison of Assay Results from Orthogonal Methods (Illustrative)

| Analytical Method | Principle | Assay Value (% w/w) |

| HPLC-UV | Chromatography | 99.5% |

| qNMR | Spectroscopy | 99.3% |

| Non-aqueous Titration | Titrimetry | 99.1% |

Karl Fischer Titration for Water Content

The presence of water can significantly impact the stability and potency of a pharmaceutical substance. Karl Fischer titration is the gold standard for the determination of water content. sigmaaldrich.com This technique is highly specific for water and can be performed using either volumetric or coulometric methods, depending on the expected water content. For a crystalline solid like this compound, a coulometric Karl Fischer titrator equipped with an oven to heat the sample and drive off the water is often preferred to avoid solubility issues in the Karl Fischer reagents.

Thermogravimetric Analysis (TGA) for Thermal Stability and Residual Solvents

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material and can be used as an orthogonal method to assess the presence of volatile components, including water and residual solvents. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time as it is heated in a controlled atmosphere. A weight loss at temperatures below 100 °C typically corresponds to the loss of adsorbed water, while weight loss at higher temperatures can indicate the loss of bound solvents or thermal decomposition. The TGA profile can corroborate the findings from Karl Fischer titration and provide additional insights into the material's thermal properties.

Table 4: Illustrative Data from Karl Fischer and TGA Analyses

| Analytical Method | Parameter Measured | Typical Result |

| Karl Fischer Titration | Water Content | 0.2% w/w |

| Thermogravimetric Analysis (TGA) | Weight Loss up to 120 °C | ~0.3% |

| Onset of Decomposition | > 200 °C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.